![molecular formula C19H15FN6O2 B2814258 2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide CAS No. 863018-45-5](/img/structure/B2814258.png)
2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide
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Overview
Description
This compound belongs to a class of molecules known as [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These compounds have been evaluated for their antiproliferative activity against several cancer cell lines . In particular, a compound from this class demonstrated potent antiproliferative activity and good selectivity between cancer and normal cells .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from spectroscopic data. For instance, 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Energetic Materials
Compounds with a [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based structure have been synthesized effectively and used in the creation of energetic materials . These compounds exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .
Medicinal Chemistry
Triazole compounds, which include the [1,2,3]triazolo[4,5-d]pyrimidine scaffold, exhibit broad biological activities such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They have been incorporated into many medicinal scaffolds .
LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as a template for designing new LSD1 inhibitors . LSD1 is a histone demethylase, and its inhibition has potential therapeutic applications in cancer treatment .
Fatty Acid-Binding Proteins (FABPs) Inhibitors
FABP4 and FABP5 have been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes . Triazole compounds could potentially be used to inhibit these proteins .
USP28 Inhibitors
New [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated as potent USP28 inhibitors . USP28 is a deubiquitinating enzyme, and its inhibition has potential therapeutic applications in cancer treatment .
Material Chemistry
Compounds containing triazole have an important application value in various fields, including material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .
Future Directions
properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2/c20-14-8-6-13(7-9-14)10-26-18-17(23-24-26)19(28)25(12-21-18)11-16(27)22-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHZKUWAPZCVRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide |
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